molecular formula C14H14O4 B1336020 2,2'-Ethylenedioxydiphenol CAS No. 20115-81-5

2,2'-Ethylenedioxydiphenol

Cat. No. B1336020
CAS RN: 20115-81-5
M. Wt: 246.26 g/mol
InChI Key: PRYNAEBLJBDWPF-UHFFFAOYSA-N
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Description

2,2’-Ethylenedioxydiphenol, also known as 1,2-Bis(2-hydroxyphenoxy)ethane or Ethylene Glycol Bis(2-hydroxyphenyl) Ether, is a chemical compound with the molecular formula C14H14O4 . It is a colorless to pale yellow liquid that is commonly used in various fields such as medical research, environmental research, and industrial research.


Molecular Structure Analysis

The molecular weight of 2,2’-Ethylenedioxydiphenol is 246.26 . The molecular formula is C14H14O4 . The canonical SMILES structure is C1=CC=C(C(=C1)O)OCCOC2=CC=CC=C2O .


Physical And Chemical Properties Analysis

2,2’-Ethylenedioxydiphenol has a boiling point of 434.8ºC at 760 mmHg and a flash point of 216.8ºC . It has a density of 1.261g/cm³ . It is a colorless to pale yellow liquid.

Scientific Research Applications

Fluorescence Derivatization in Chromatography

2-Amino-4,5-ethylenedioxyphenol serves as a fluorescence derivatization reagent for aromatic aldehydes in liquid chromatography, reacting selectively with aldehydes to produce fluorescent products. This enables the separation and detection of these compounds at very low concentrations (Nohta et al., 1994).

Fenton-Like Processes in Environmental Science

Ethylenediamine-N,N'-disuccinic acid (EDDS), a strong complexing agent, is used in Fenton-like processes for degrading pollutants like bisphenol A. It maintains iron in a soluble form and enhances the generation of Fe(II), crucial for producing hydroxyl radicals, which are effective in pollutant degradation (Huang et al., 2013).

Applications in Solar Cells

Phenothiazine derivatives with various conjugated linkers, including 3,4-ethylenedioxythiophene, have been synthesized and used in dye-sensitized solar cells. They significantly impact the device's performance and energy conversion efficiency (Kim et al., 2011).

Catalyst in Polymer-Supported Systems

Poly(3,4-ethylenedioxythiophene) has been utilized to immobilize both metal particle catalysts and reagents in a polymer film for catalytic reactions. This system has been shown to be effective in various reactions including hydrogenation and electro-oxidation processes (Sivakumar & Phani, 2011).

Bioremediation of Environmental Pollutants

Laccase from Fusarium incarnatum UC-14 has been studied for the bioremediation of Bisphenol A, a recognized endocrine-disrupting chemical. This process involves the degradation of BPA through oxidation and ring-opening steps, highlighting the potential of enzymes in environmental cleanup (Chhaya & Gupte, 2013).

Synthesis of Polyphenol-Containing Nanoparticles

Polyphenol-containing nanoparticles, with their antioxidation property and anticancer activity, are significant in bioimaging, therapeutic delivery, and other biomedical applications. These nanoparticles, formed by coordination interactions between polyphenols and metal ions, show promise in various health-related applications (Guo et al., 2021).

Electrochemical Synthesis from Precursors

Electrochemical synthesis of poly(3,4-ethylenedioxythiophene) from 2,2′-Ethylenedioxybithiophene, a precursor, has been investigated. This process occurs at a less positive potential compared to the parent poly(3,4-ethylenedioxythiophene), demonstrating an efficient method for creating conducting polymers (Akoudad & Roncali, 1998).

Electrochromic Polymers

Alkyl-derivatized poly(3,4-ethylenedioxythiophenes) have been synthesized, showing potential as high-contrast electrochromic polymers. These polymers exhibit significant changes in color and transparency upon oxidation and reduction, useful in various applications like smart windows and displays (Sankaran & Reynolds, 1997).

Safety And Hazards

2,2’-Ethylenedioxydiphenol can cause skin irritation and serious eye irritation . Precautionary measures include washing hands and face thoroughly after handling, wearing protective gloves and eye protection, and seeking medical advice or attention if skin or eye irritation occurs .

Future Directions

While specific future directions for 2,2’-Ethylenedioxydiphenol were not found, it’s worth noting that it is offered for experimental and research use . This suggests that it may have potential applications in various fields of research.

properties

IUPAC Name

2-[2-(2-hydroxyphenoxy)ethoxy]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O4/c15-11-5-1-3-7-13(11)17-9-10-18-14-8-4-2-6-12(14)16/h1-8,15-16H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRYNAEBLJBDWPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)O)OCCOC2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30409128
Record name 2,2'-Ethylenedioxydiphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30409128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-Ethylenedioxydiphenol

CAS RN

20115-81-5
Record name 2,2'-Ethylenedioxydiphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30409128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-Ethylenedioxydiphenol
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